molecular formula C9H13N3O5S2 B14832563 5-Cyclopropoxy-6-(methylsulfonamido)pyridine-3-sulfonamide

5-Cyclopropoxy-6-(methylsulfonamido)pyridine-3-sulfonamide

Katalognummer: B14832563
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: HOPNWRSYRBHUNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-6-(methylsulfonamido)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H13N3O5S2 and a molecular weight of 307.35 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and a pyridine ring with a sulfonamide substituent. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 5-Cyclopropoxy-6-(methylsulfonamido)pyridine-3-sulfonamide involves several steps, typically starting with the preparation of the pyridine ring. The cyclopropoxy group is introduced through a cyclopropanation reaction, while the methylsulfonamido group is added via sulfonamide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

5-Cyclopropoxy-6-(methylsulfonamido)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-6-(methylsulfonamido)pyridine-3-sulfonamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-6-(methylsulfonamido)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes involved in folate metabolism, which is crucial for cell division and growth . This inhibition can lead to the suppression of bacterial growth and cancer cell proliferation. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .

Eigenschaften

Molekularformel

C9H13N3O5S2

Molekulargewicht

307.4 g/mol

IUPAC-Name

5-cyclopropyloxy-6-(methanesulfonamido)pyridine-3-sulfonamide

InChI

InChI=1S/C9H13N3O5S2/c1-18(13,14)12-9-8(17-6-2-3-6)4-7(5-11-9)19(10,15)16/h4-6H,2-3H2,1H3,(H,11,12)(H2,10,15,16)

InChI-Schlüssel

HOPNWRSYRBHUNX-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)S(=O)(=O)N)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.